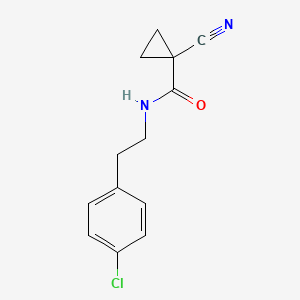
N-(4-chlorophenethyl)-1-cyanocyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-chlorophenethyl)-1-cyanocyclopropanecarboxamide” is a complex organic compound. It contains a cyclopropane ring, which is a three-membered carbon ring, and a carboxamide group, which is a common functional group in biochemistry . The compound also has a cyanide group attached to the cyclopropane ring and a 4-chlorophenethyl group attached to the nitrogen of the carboxamide .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The cyclopropane ring, for example, would contribute to the compound’s three-dimensionality, while the polar carboxamide and cyanide groups could influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups . The cyclopropane ring is known to be reactive due to its ring strain. The carboxamide group could participate in various reactions, including hydrolysis and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of polar groups like carboxamide and cyanide could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
A study focuses on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives with various aryl substituents, including phenyl and chlorophenyl variations. These compounds were characterized through elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and for one compound, single crystal X-ray diffraction was utilized to determine its crystal structure. The cyclohexane ring in this derivative adopts a chair conformation, highlighting the compound's molecular stability and potential as a basis for further chemical research and development (Özer et al., 2009).
Chemical Activity and Potential Uses
Another paper presents a novel approach to enhance the precision of database searches, including derivatives similar to N-(4-chlorophenethyl)-1-cyanocyclopropanecarboxamide. This research underlines the compound's relevance in selective herbicide production, demonstrating its utility beyond mere chemical interest and into practical applications in agriculture (Hoppenstand & Hsiao, 1988).
Biological Activity
Research into formamidine pesticides reveals insights into the biological activity of compounds structurally related to N-(4-chlorophenethyl)-1-cyanocyclopropanecarboxamide. These studies provide a deeper understanding of their toxicity to various pests and their mode of action, which remains a subject of interest for developing more effective and environmentally friendly pesticides (Hollingworth, 1976).
Catalysis and Chemical Reactions
An investigation into the selective hydrogenation of phenol and its derivatives over Pd@carbon nitride catalysts in aqueous media demonstrates the potential of N-(4-chlorophenethyl)-1-cyanocyclopropanecarboxamide derivatives in catalyzing chemical reactions under mild conditions. This research is crucial for the chemical industry, especially in the synthesis of intermediates for polyamides (Wang et al., 2011).
Antidepressant Potential
A study on 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, closely related to N-(4-chlorophenethyl)-1-cyanocyclopropanecarboxamide, explores their synthesis and evaluation as potential antidepressants. The research found several derivatives to be more active than conventional treatments, indicating the compound's significance in pharmaceutical applications (Bonnaud et al., 1987).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-11-3-1-10(2-4-11)5-8-16-12(17)13(9-15)6-7-13/h1-4H,5-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCTXPJMTFCECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenethyl)-1-cyanocyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

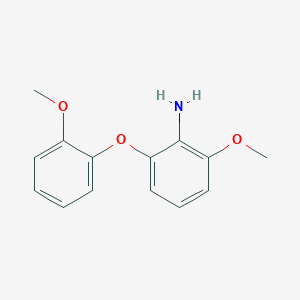
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide](/img/structure/B2691137.png)
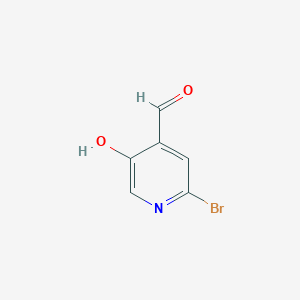
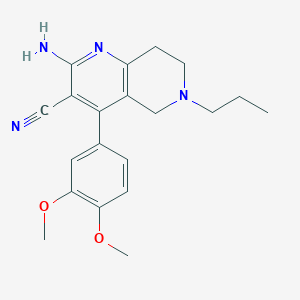
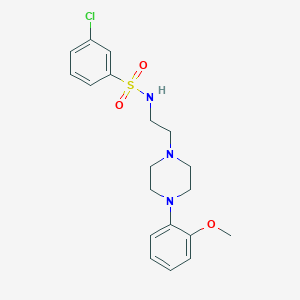
![N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2691143.png)
![3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide](/img/structure/B2691146.png)
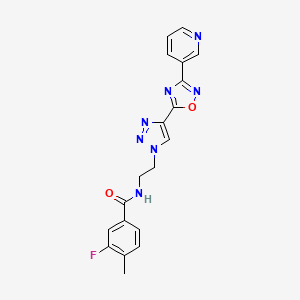
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2691152.png)
![2-[(3-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2691153.png)
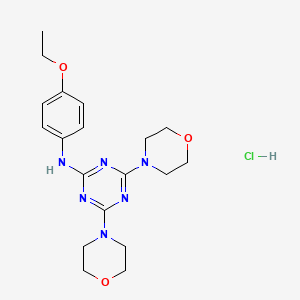
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2691155.png)
![1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691156.png)